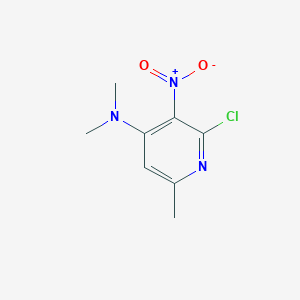![molecular formula C8H10BNO3 B6337960 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid CAS No. 1643572-83-1](/img/structure/B6337960.png)
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid (DHPPA) is a boronic acid derivative of the pyrano[4,3-b]pyridine family of compounds. It is a versatile molecule that has been widely studied due to its potential applications in various fields including drug discovery, medicinal chemistry, and synthetic organic chemistry. DHPPA is a relatively new compound, first reported in the literature in 2003, and has since become a popular research tool due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of substance that can accept electrons from another molecule. This allows 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid to form covalent bonds with other molecules, which can then be used to catalyze various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid are not yet fully understood. However, some studies have suggested that 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid may have potential therapeutic applications. For example, in one study, 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid was found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. In addition, 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid in laboratory experiments include its relatively simple synthesis, its low cost, and its versatility. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is also a relatively safe compound, making it suitable for use in a variety of laboratory settings.
However, there are some limitations to using 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, the reaction of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid with other molecules can be slow, making it difficult to use in high-throughput experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid. One potential direction is to further explore its potential therapeutic applications, such as its anti-cancer and anti-inflammatory properties. Another potential direction is to explore its potential as a catalyst for organic reactions, such as the Heck reaction and the Suzuki reaction. In addition, further research could be done to explore the mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid and to develop new synthetic methods for its synthesis. Finally, further research could be done to explore the potential of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid as a building block for the synthesis of new compounds, such as heterocyclic compounds and polymers.
Synthesemethoden
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is relatively straightforward and can be accomplished in a few steps. The most common method of synthesis involves the reaction of a pyrano[4,3-b]pyridine with a boronic acid in the presence of an appropriate catalyst. The reaction is typically carried out in an aqueous solution at a temperature of 80-90 °C for several hours. The resulting product is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid has been widely studied due to its potential applications in various fields. It has been used as a building block for the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid has also been used as a reagent for the synthesis of other boronic acids, such as 2-hydroxybenzylboronic acid and 3-hydroxybenzylboronic acid. In addition, 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid has been used as a catalyst in various organic reactions, such as the Heck reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction.
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDIGFMDLOCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCOC2)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)


![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)






![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)
